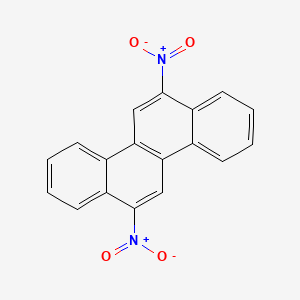

6,12-Dinitrochrysene

Description

Structure

3D Structure

Properties

CAS No. |

7495-99-0 |

|---|---|

Molecular Formula |

C18H10N2O4 |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

6,12-dinitrochrysene |

InChI |

InChI=1S/C18H10N2O4/c21-19(22)17-10-16-12-6-2-4-8-14(12)18(20(23)24)9-15(16)11-5-1-3-7-13(11)17/h1-10H |

InChI Key |

CNXNBAOTRNURPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 6,12 Dinitrochrysene

Direct Nitration Strategies for Chrysene (B1668918) Precursors

Direct nitration methods involve the electrophilic aromatic substitution of chrysene using various nitrating agents. These strategies aim to introduce nitro groups specifically at the 6 and 12 positions of the chrysene core.

Nitric Acid Treatment Methodologies

The direct nitration of chrysene using nitric acid is a well-established method for producing 6,12-dinitrochrysene. Typically, this involves treating chrysene with concentrated or fuming nitric acid, often in the presence of a co-solvent or catalyst to control the reaction and enhance regioselectivity. For instance, chrysene treated with nitric acid has been reported to yield 6,12-dinitrochrysene as a single compound encyclopedia.pubnih.govspandidos-publications.comresearchgate.net. The use of mixed acid systems, such as nitric acid in sulfuric acid, or nitric acid in acetic acid, can also be employed tandfonline.comheteroletters.org. Studies have shown that such conditions can lead to excellent yields of the desired 6,12-dinitro isomer, minimizing the formation of other nitration products tandfonline.com. Reacting chrysene with fuming nitric acid is another reported method to form 6,12-dinitrochrysene iarc.fr.

Table 1: Direct Nitration of Chrysene using Nitric Acid

| Precursor | Nitrating Agent(s) | Solvent/Medium | Conditions | Product(s) | Yield/Selectivity | Citation(s) |

| Chrysene | Concentrated Nitric Acid | Not specified | Not specified | 6,12-Dinitrochrysene | Single compound | encyclopedia.pubnih.govspandidos-publications.comresearchgate.net |

| Chrysene | Nitric Acid / Sulfuric Acid | Not specified | Not specified | 6,12-Dinitrochrysene | Excellent yield, single isomer | tandfonline.comheteroletters.org |

| Chrysene | Fuming Nitric Acid | Not specified | Not specified | 6,12-Dinitrochrysene | Not specified | iarc.fr |

Bismuth Nitrate-Catalyzed Nitration Approaches

Bismuth nitrate (B79036) has emerged as a useful catalyst for the regioselective nitration of aromatic compounds researchgate.netlookchem.com. While specific details for the direct nitration of chrysene to 6,12-dinitrochrysene using bismuth nitrate are less extensively documented compared to nitric acid alone, its general efficacy in nitration reactions suggests its potential application. Bismuth nitrate-impregnated with clay has been noted to produce nitro derivatives in related syntheses encyclopedia.pub. The catalytic activity of bismuth nitrate in achieving surface-mediated, highly efficient, and regioselective nitration of aromatic compounds is a known advantage lookchem.com.

Multi-Step Synthetic Routes Involving Chrysene Derivatives

Multi-step synthesis offers alternative pathways to 6,12-dinitrochrysene or related functionalized compounds, often starting from simpler chrysene derivatives.

Derivatization from 6-Aminochrysene

Synthetic routes starting from 6-aminochrysene involve modifying the amino group and introducing a second nitro group onto the chrysene skeleton. One approach involves the acetylation of 6-aminochrysene to form 6-acetamidochrysene encyclopedia.pubsciprofiles.com. Subsequent nitration of 6-acetamidochrysene with concentrated nitric acid has been shown to yield the 12-nitro derivative encyclopedia.pub. This nitro-amide intermediate can then be processed further, such as through reduction and hydrolysis, to afford 6,12-diaminochrysene encyclopedia.pub. While this pathway primarily leads to diamino derivatives, it demonstrates the functionalization of the chrysene ring system starting from an amino-substituted precursor, highlighting methods to introduce nitro groups at specific positions.

Reduction of 6,12-Dinitrochrysene to 6,12-Diaminochrysene as a Synthetic Intermediate

A significant methodological advancement related to 6,12-dinitrochrysene involves its subsequent reduction to 6,12-diaminochrysene. This transformation is crucial as the diamino compound serves as a versatile synthetic intermediate for further elaborations, such as the synthesis of amides and amines with potential biological activities encyclopedia.pubnih.govspandidos-publications.comgoogle.com. The reduction of 6,12-dinitrochrysene can be efficiently achieved using various reducing agents. Common methods include treatment with hydrazine (B178648) hydrate (B1144303) in the presence of palladium on carbon (Pd-C) or through catalytic hydrogenation encyclopedia.pubnih.govspandidos-publications.comresearchgate.net. This reduction step converts the two nitro groups into amino groups, yielding 6,12-diaminochrysene, which then facilitates the synthesis of a range of disubstituted chrysene derivatives encyclopedia.pubnih.govspandidos-publications.comgoogle.com.

Table 2: Reduction of 6,12-Dinitrochrysene to 6,12-Diaminochrysene

| Starting Material | Reducing Agent(s) | Catalyst (if applicable) | Conditions | Product | Citation(s) |

| 6,12-Dinitrochrysene | Hydrazine hydrate | Palladium on carbon (Pd-C) | Not specified | 6,12-Diaminochrysene | encyclopedia.pubresearchgate.net |

| 6,12-Dinitrochrysene | Hydrogenation | Not specified | Not specified | 6,12-Diaminochrysene | nih.govspandidos-publications.comgoogle.com |

Compound List:

6,12-Dinitrochrysene

Chrysene

6-Aminochrysene

6-Acetamidochrysene

12-Nitro-6-acetamidochrysene

6,12-Diaminochrysene

Formation Mechanisms of 6,12 Dinitrochrysene in Environmental Processes

Pathways in Combustion Byproducts and Exhaust Emissions

Combustion processes, particularly those involving fossil fuels, are significant sources of nitro-PAHs. The high temperatures and chemical conditions within combustion chambers facilitate the nitration of PAHs, leading to the formation of compounds like 6,12-dinitrochrysene.

Diesel engine exhaust is a complex mixture of gases and particulate matter (DPM) and is a primary source of nitro-PAHs in the environment. wikipedia.orgccohs.ca The exhaust contains key precursors for the formation of 6,12-dinitrochrysene: the parent hydrocarbon, chrysene (B1668918), and nitrating agents such as nitrogen oxides (NOx). osha.govwho.int

During the combustion process in diesel engines, the high temperature and pressure lead to the incomplete burning of fuel, producing a variety of PAHs. wikipedia.org Pyrene, a similar PAH, is known to be nitrated to form 1-nitropyrene, which can be further nitrated to create dinitropyrenes. nih.gov A similar pathway is proposed for chrysene. The initial nitration of chrysene can be followed by a second nitration step, yielding dinitrochrysene isomers, including 6,12-dinitrochrysene. The formation of dinitropyrenes is dependent on engine size and operating conditions. nih.gov These newly formed nitro-PAHs adsorb onto the surface of soot particles, becoming a component of the diesel particulate matter released into the atmosphere. ccohs.ca

Interactive Table: Key Components in Diesel Exhaust Leading to Nitro-PAH Formation

| Component | Role in Formation | Source Citation |

| Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Chrysene) | Parent compound that undergoes nitration. | who.int |

| Nitrogen Oxides (NOx) | Provide the nitro group for the nitration reaction. | osha.gov |

| Carbon (Soot) Particles | Act as a surface for adsorption and transport of nitro-PAHs. | ccohs.ca |

The formation of 6,12-dinitrochrysene is not exclusive to diesel engines but can occur during the incomplete combustion of a wide range of organic materials. nih.govtandfonline.com Natural sources like forest fires and anthropogenic activities such as the burning of fossil fuels and biomass contribute to the emission of PAHs. nih.gov

The fundamental mechanism involves the electrophilic nitration of PAHs by nitrogen dioxide (NO2) present in the exhaust gases. aaqr.org This reaction can happen over a broad temperature range. witpress.com Specifically, dinitropyrenes have been shown to form from the incomplete combustion of fuel in the presence of nitrogen dioxide. nih.gov It is therefore highly probable that chrysene undergoes similar reactions under these conditions, leading to the incidental formation of 6,12-dinitrochrysene.

Understanding the formation of nitrogen oxides (NOx) is crucial to understanding the formation of nitro-PAHs. Several theoretical models explain NOx production in the high-temperature environment of an internal combustion engine. tandfonline.comunibs.itsemanticscholar.org These models are essential for predicting and controlling the emission of these precursors.

The primary mechanisms for NOx formation in combustion are:

Thermal NOx: This is the most significant pathway at high temperatures (above 1800 K). mdpi.com It involves the oxidation of atmospheric nitrogen (N2) through a series of reactions known as the extended Zeldovich mechanism. unibs.it

Prompt NOx: This mechanism occurs in fuel-rich conditions and involves the reaction of hydrocarbon radicals with molecular nitrogen to form amines and cyano compounds, which are then oxidized to form NO.

Fuel NOx: This pathway involves the oxidation of nitrogen-containing compounds present in the fuel itself. researchgate.net

Thermodynamic models are used to predict the properties of gases during combustion and derive rate equations for nitric oxide concentrations. tandfonline.comunibs.itsemanticscholar.org These models confirm that nitric oxide formation is a non-equilibrium process. unibs.it The concentration of NOx is influenced by factors such as combustion temperature, oxidant concentration, and residence time in the high-temperature zone. mdpi.com

Interactive Table: Major NOx Formation Mechanisms in Combustion

| Mechanism | Description | Key Factors | Source Citation |

| Thermal NOx | Oxidation of atmospheric N₂ at very high temperatures. | Temperature (>1800 K), Residence Time | mdpi.com |

| Prompt NOx | Reaction of hydrocarbon radicals with N₂ in fuel-rich zones. | Fuel/Air Ratio | researchgate.net |

| Fuel NOx | Oxidation of nitrogen compounds present in the fuel. | Fuel Nitrogen Content | researchgate.net |

Atmospheric and Environmental Nitration Reactions of Polycyclic Aromatic Hydrocarbons

Once PAHs like chrysene are released into the atmosphere from combustion sources, they can undergo further chemical transformations. Atmospheric nitration reactions are a significant secondary pathway for the formation of nitro-PAHs, including 6,12-dinitrochrysene.

PAHs with two to four rings, like chrysene, exist predominantly in the gas phase in the atmosphere. scilit.com The primary degradation pathway for these gaseous PAHs is reaction with the hydroxyl (OH) radical, especially during the day. scilit.com This OH-initiated reaction, in the presence of NOx, can lead to the formation of nitro-PAHs. aaqr.org

During the nighttime, the nitrate (B79036) radical (NO3) becomes a more important oxidant. The reaction of gaseous PAHs with the NO3 radical is another significant route to nitro-PAH formation. scilit.com For PAHs that are distributed between the gas and particle phases, gas-phase reactions are often the dominant formation route for their nitro-derivatives compared to reactions on particle surfaces. nih.govoregonstate.edu

Chrysene and other larger PAHs are often adsorbed onto the surface of airborne particulate matter. nih.gov While on these particles, they can undergo heterogeneous nitration reactions. These reactions involve gaseous oxidants reacting with the surface-adsorbed PAHs.

Environmental Dynamics and Transformation of 6,12 Dinitrochrysene

Environmental Fate and Transport Mechanisms

The movement and distribution of a chemical in the environment are governed by a series of complex and interconnected processes. For nitro-PAHs, these mechanisms are influenced by their physicochemical properties, such as their higher molecular weights and distinct sorption behaviors compared to their parent PAHs. libretexts.org

Adsorption and Desorption Processes in Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles is a critical factor in its environmental mobility. Generally, nitro-PAHs, due to their chemical structure, are expected to adsorb to organic matter and mineral surfaces in soil and sediment. This process can reduce their availability for transport and degradation. The strength of this binding, or sorption, is influenced by soil and sediment characteristics like organic carbon content, clay content, and pH. Desorption, the release of the compound from these particles, is often a slow process, which can lead to the long-term persistence of the chemical in the terrestrial and aquatic environments.

Leaching and Subsurface Mobility in Aquatic Systems

Leaching is the process by which a chemical is transported through the soil profile with water. The mobility of nitro-PAHs in aquatic systems is largely dependent on their water solubility and their tendency to adsorb to particulate matter. enviresearch.com Compounds with low water solubility and high sorption potential are less likely to leach into groundwater and will tend to accumulate in sediments. gard.in The introduction of nitro groups to the PAH structure can alter its solubility, potentially affecting its movement through aquatic environments. epa.gov

Volatilization and Atmospheric Dispersion

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. For nitro-PAHs, their relatively low vapor pressure suggests that volatilization from soil and water surfaces is generally not a major environmental transport pathway. However, once in the atmosphere, these compounds can be associated with particulate matter and undergo long-range atmospheric transport, leading to their distribution far from their original source.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes, such as reactions initiated by sunlight or water.

Photolytic Transformation Studies

Photolysis, or degradation by sunlight, is a primary transformation pathway for many nitro-PAHs in the environment. The rate and products of photolysis are dependent on the specific chemical structure, the presence of other substances in the environment that can act as photosensitizers, and the intensity of solar radiation. For some nitro-PAHs, photolytic degradation can lead to the formation of other potentially harmful transformation products.

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While hydrolysis can be a significant degradation pathway for some classes of organic compounds, its importance for the breakdown of the stable aromatic ring structure of nitro-PAHs is generally considered to be low under typical environmental conditions.

Biotic Transformation and Biodegradation Studies

The environmental fate of 6,12-dinitrochrysene is significantly influenced by biological processes. While specific studies on 6,12-dinitrochrysene are limited, research on analogous nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and other nitroaromatic compounds provides insight into its potential for biodegradation and biotransformation.

The microbial degradation of complex nitro-PAHs like 6,12-dinitrochrysene is predicted to be a challenging process for microorganisms due to the stable aromatic ring structure and the presence of electron-withdrawing nitro groups. However, studies on other nitroaromatic compounds, such as dinitrotoluenes (DNT), have identified specific bacterial strains and pathways capable of their degradation.

For instance, bacterial strains such as Burkholderia cepacia and Hydrogenophaga palleronii have been shown to mineralize 2,6-dinitrotoluene. nih.govnih.gov The degradation pathway for 2,6-DNT is initiated by a dioxygenation reaction that converts it to 3-methyl-4-nitrocatechol with a concurrent release of nitrite. nih.govnih.gov This intermediate then undergoes extradiol ring cleavage, leading to further breakdown. nih.govnih.gov It is plausible that similar initial steps, involving dioxygenase-mediated attacks, could be involved in the degradation of 6,12-dinitrochrysene, although the larger, more complex chrysene (B1668918) backbone would likely require a more specialized consortium of microorganisms or enzymatic machinery. nih.gov

Under anaerobic conditions, nitrate (B79036) can serve as the primary electron acceptor for PAH biodegradation, a process in which bacteria like Anaerolineaceae, Dechloromonas, and Geobacter may be key participants. nih.gov The introduction of nitro groups can passivate aromatic rings, making the compounds more resistant to oxidative degradation. researchgate.net However, these groups also increase the molecule's solubility, potentially facilitating transport and microbial accessibility in aqueous environments. researchgate.net

The biotransformation of nitro-PAHs is often initiated by two main enzymatic pathways: nitroreduction and ring oxidation. belhenniche.com Nitroreductase enzymes, such as those found in Bacillus tequilensis, can catalyze the six-electron reduction of nitro groups to form the corresponding amines. belhenniche.comresearchgate.net This transformation is critical as it can alter the compound's toxicity and subsequent metabolic fate.

Alternatively, cytochrome P450 (CYP) enzymes can initiate ring oxidation to form reactive epoxides. belhenniche.com The metabolic route taken—nitroreduction versus ring oxidation—can be influenced by the specific compound and the enzymatic makeup of the organism. belhenniche.com

Studies on 6-nitrochrysene, a closely related mononitrated analogue, have shown that it can induce the activity of certain phase II conjugating enzymes in rats. nih.gov This suggests that 6,12-dinitrochrysene could also be a substrate for and an inducer of key detoxification enzymes.

| Compound | Enzyme System | Observed Effect | Reference |

|---|---|---|---|

| 6-Nitrochrysene | UDP-glucuronyltransferase (UDPGT) | Significant increase in activity | nih.gov |

| 6-Nitrochrysene | Glutathione S-transferases (GSTs) | Significant increase in activity | nih.gov |

| Nitroaromatics (general) | Nitroreductases (e.g., from Bacillus tequilensis) | Reduction of nitro group to amine | researchgate.net |

| Nitro-PAHs (general) | Cytochrome P450 (CYP) enzymes | Ring oxidation to form epoxides | belhenniche.com |

Interaction with Environmental Matrices

The transport, bioavailability, and persistence of 6,12-dinitrochrysene in the environment are governed by its interactions with solid and atmospheric phases.

Like other nitroaromatic compounds, the environmental distribution of 6,12-dinitrochrysene is heavily controlled by its sorption to soil and sediment components. Research consistently shows that soil organic matter (SOM) is the primary sorbent for nitroaromatics, often playing a more significant role than clay minerals. nih.govresearchgate.net

The sorption mechanism is believed to involve strong π-π electron donor-acceptor interactions between the electron-deficient aromatic system of the nitro-PAH and the aromatic structures within the SOM. nih.govresearchgate.net This results in a higher affinity for SOM compared to non-polar PAHs of similar size. nih.gov While clay minerals can contribute to sorption, their role is generally considered less important unless the organic matter content of the soil is very low. nih.govresearchgate.net The sorption affinity to clay can be influenced by the type of exchangeable cations present on the mineral surface. nih.govresearchgate.net The strong binding of 6,12-dinitrochrysene to SOM can lead to its long-term sequestration in soils and sediments, reducing its mobility and bioavailability. nih.govsemanticscholar.org

Nitro-PAHs, including dinitrochrysenes, are known constituents of atmospheric particulate matter (PM). case.eduenvchemgroup.comepa.gov They can be emitted directly from combustion sources or formed secondarily in the atmosphere. case.eduaaqr.org Secondary formation occurs through the gas-phase reactions of parent PAHs (like chrysene) with atmospheric oxidants, such as hydroxyl (OH) and nitrate (NO₃) radicals, in the presence of nitrogen oxides (NOx). aaqr.orgnih.gov

Research has demonstrated the heterogeneous formation of nitro-PAHs on the surface of existing particles. In one study, the exposure of ambient particulate matter from Beijing to a mixture of N₂O₅/NO₃/NO₂ led to a significant increase in the concentration of several nitro-PAHs, including 6-nitrochrysene. acs.org This indicates that particle surfaces can act as a medium for the nitration of PAHs.

| Experimental Condition | Compound Formed | Formation Ratio (Exposed/Unexposed) | Reference |

|---|---|---|---|

| Beijing PM exposed to NO₃/N₂O₅ | 6-Nitrochrysene (6-NCH) | ~49 | acs.org |

Once associated with atmospheric PM, 6,12-dinitrochrysene can be transported over long distances. acs.org The primary environmental sink for particle-bound nitro-PAHs is photochemical degradation (photolysis), though their persistence can be enhanced during colder seasons with less sunlight. case.eduaaqr.org

In the environment, 6,12-dinitrochrysene exists as part of a complex mixture of pollutants, including parent PAHs, other nitro-PAHs, and various organic and inorganic contaminants. aaqr.orgnih.gov These interactions can influence its transformation and fate. The presence of other PAHs, for example, can affect the rate of microbial degradation, sometimes inducing the necessary enzymes for the breakdown of more complex molecules. nih.gov

Advanced Analytical and Spectroscopic Characterization of 6,12 Dinitrochrysene

Chromatographic Separation Techniques for Trace Analysis

Chromatographic methods are fundamental for separating nitro-PAHs from complex environmental mixtures before their identification and quantification. The choice of technique depends on the analyte's volatility, polarity, and the sample matrix.

The successful analysis of nitro-PAHs by GC often involves optimizing parameters such as the injector type, column stationary phase, and temperature programming. researchgate.net Programmed temperature vaporization (PTV) injectors operated in solvent vent mode can be used for large volume injection, which enhances sensitivity for trace-level quantification. researchgate.net Due to the thermal lability of some nitro-PAHs, careful optimization of injector and oven temperatures is crucial to prevent degradation. For complex environmental samples, a multi-step sample preparation, including extraction and clean-up, is typically required prior to GC analysis. uctm.edu

Table 1: Representative GC Conditions for Nitro-PAH Analysis (Note: This table presents typical conditions for nitro-PAH analysis, as specific data for 6,12-dinitrochrysene is not available. These parameters would serve as a starting point for method development.)

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-PONA (50 m x 0.2 mm, 0.5 µm film) | researchgate.net |

| Injector | Programmed Temperature Vaporization (PTV) | researchgate.net |

| Carrier Gas | Helium | shimadzu.com |

| Oven Program | Initial 80°C, ramp to 300°C | nih.gov |

| Detector | Mass Spectrometer (MS) | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of a wide range of nitro-PAHs, including dinitrated species. nih.govresearchgate.net It is particularly suitable for thermally labile or non-volatile compounds that are not amenable to GC. uctm.edu Reversed-phase HPLC is the most common mode of separation for these compounds. nih.govresearchgate.net

The separation of nitro-PAH isomers, such as the different positional isomers of dinitrochrysene, presents a significant analytical challenge due to their similar physicochemical properties. mtc-usa.com Specialized stationary phases can be employed to enhance selectivity. For instance, columns with pyrenylethyl or nitrophenylethyl bonded phases utilize π-π interactions to improve the separation of aromatic isomers. nih.gov The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) with water, and the use of gradient elution are critical for achieving adequate resolution. nih.govrestek.com

For sensitive detection, HPLC is often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors. researchgate.net Since many nitro-PAHs are not naturally fluorescent, a post-column reduction step is often employed. In this setup, the separated nitro-PAHs are passed through a reduction column (e.g., packed with Pt-Al₂O₃) to convert them into their highly fluorescent amino-PAH analogues before they reach the fluorescence detector. nih.govresearchgate.net This derivatization technique significantly enhances the sensitivity of the method. nih.gov

Table 2: Example HPLC Method Parameters for Dinitro-PAH Analysis (Note: This table is based on a method developed for 1,8-dinitronaphthalene (B126178) (1,8-DNN) and serves as a model for 6,12-dinitrochrysene analysis.)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | restek.com |

| Mobile Phase | Acetonitrile/Water Gradient | nih.govrestek.com |

| Flow Rate | 0.8 mL/min | nih.gov |

| Post-Column Reduction | Pt-Al₂O₃ catalyst at 90°C | nih.gov |

| Detection | Fluorescence (FLD) | nih.gov |

| Detection Limit (for 1,8-DNN) | 1.25 µg/L | nih.gov |

Ion chromatography (IC) is a powerful technique for the separation and determination of inorganic and organic ions. ufms.br While its application to large, non-polar molecules like 6,12-dinitrochrysene is not conventional, IC could be considered under specific analytical scenarios. The technique separates ions based on their interactions with a resin stationary phase. youtube.com

For a compound like 6,12-dinitrochrysene to be analyzed by IC, it would likely require derivatization to introduce an ionic functional group. There are no standard IC methods reported for dinitrochrysene. However, IC has been applied to the analysis of aromatic amines after their formation from the reduction of nitroaromatic compounds. nih.gov In such a case, 6,12-dinitrochrysene would first be chemically reduced to 6,12-diaminochrysene. This resulting diamine could then potentially be separated using cation-exchange chromatography. nih.gov Detection could be achieved using amperometric or conductivity detectors. nih.govyoutube.com This indirect approach, however, is complex and would require significant method development and validation. The primary utility of IC in this context might be for analyzing inorganic ions that could be present in environmental samples alongside the nitro-PAH. libretexts.org

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the unambiguous identification and sensitive quantification of nitro-PAHs. It provides information about the molecular weight and structure of the analyte.

Electron Monochromator Mass Spectrometry (EM-MS) is a highly sensitive and selective technique for the analysis of electrophilic compounds, including nitro-PAHs. researchgate.netnih.gov This method utilizes an electron beam with a very narrow energy distribution for ionization. researchgate.net Nitrogen-containing compounds, such as 6,12-dinitrochrysene, have a high cross-section for resonance electron capture at very low electron energies. researchgate.net This property allows for highly selective ionization of nitro-PAHs with minimal interference from other matrix components.

EM-MS has demonstrated exceptional sensitivity, with detection limits in the femtogram (fg) range for some nitroaromatic compounds. nih.gov When coupled with a gas chromatograph (GC), the technique (GC/EM-MS) becomes a powerful tool for analyzing complex samples like particulate matter extracts. researchgate.net The selectivity of the low-energy ionization process in EM-MS can significantly improve the signal-to-noise ratio for trace nitro-PAH analysis compared to conventional electron ionization. researchgate.netnih.gov

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is one of the most widely used techniques for the definitive identification and quantification of nitro-PAHs in environmental samples. researchgate.netuctm.edu The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization, fragmentation, and detection. libretexts.org

In a typical GC/MS analysis using electron ionization (EI), the 6,12-dinitrochrysene molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint" for the compound. libretexts.org The fragmentation pattern provides structural information that can be used to distinguish between isomers. While specific fragmentation data for 6,12-dinitrochrysene is not published, nitro-PAHs characteristically lose fragments corresponding to -NO, -NO₂, and -O.

For trace quantification, tandem mass spectrometry (GC/MS/MS) is often employed. shimadzu.comcedre.fr This technique offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM), which significantly reduces matrix interference. uctm.edushimadzu.com This is particularly important for complex samples where co-eluting compounds can interfere with the analysis in single MS mode. uctm.edu The development of a GC/MS/MS method allows for the quantification of nitro-PAHs at very low concentrations, often in the picogram per cubic meter (pg/m³) range in air samples. uctm.edu

Table 3: Common Ion Fragments in GC/MS of Nitroaromatic Compounds (Note: This table shows typical fragments for nitroaromatics. The exact fragmentation of 6,12-dinitrochrysene would need to be determined experimentally.)

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [M-O]⁺ | Loss of an oxygen atom | Characteristic of nitro group rearrangement |

| [M-NO]⁺ | Loss of nitric oxide | Common fragment for nitroaromatics |

| [M-NO₂]⁺ | Loss of nitrogen dioxide | Indicates the presence of a nitro group |

| [M-2NO₂]⁺ | Loss of two nitro groups | Expected for a dinitrated compound |

Liquid Chromatography/Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netnih.gov It is particularly well-suited for the analysis of nitro-PAHs like 6,12-dinitrochrysene, which are often present in complex environmental matrices. aaqr.org

The LC component separates 6,12-dinitrochrysene from other compounds in a mixture based on its chemical properties, such as polarity and hydrophobicity. nih.gov The choice of the stationary and mobile phases is critical for achieving good resolution. For nitro-PAHs, reversed-phase columns are commonly used. The time it takes for the analyte to pass through the column, known as the retention time, is a characteristic parameter used for its identification. nist.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Common ionization techniques for LC/MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adduct ions, which helps in determining the molecular weight of the compound. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the molecular ion. researchgate.net The resulting fragmentation pattern is unique to the molecule's structure and can be used for its definitive identification. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (-NO2), as well as losses of NO, O, and other fragments from the aromatic system. libretexts.orgnist.gov

Table 1: Expected LC/MS Parameters for 6,12-Dinitrochrysene Analysis

| Parameter | Expected Value/Characteristic |

| Ionization Mode | Negative or Positive Ion ESI/APCI |

| Precursor Ion (Positive) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |

| Precursor Ion (Negative) | [M]⁻, [M-H]⁻ |

| Common MS/MS Fragments | Loss of -NO₂, -O, -NO, and ring cleavages |

Dissociative Electron Capture Analysis

Dissociative electron capture (DEC) is a gas-phase ionization process that can provide unique insights into the structure of molecules, particularly those containing electrophilic groups like the nitro functional group in 6,12-dinitrochrysene. This technique is often employed in specialized mass spectrometry setups, such as those involving Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry.

In DEC, low-energy electrons are captured by the neutral molecule, leading to the formation of a transient negative ion. This ion can then dissociate into a stable negative ion and a neutral radical. The fragmentation pathways are highly dependent on the molecule's structure and the sites of electron capture. For nitroaromatic compounds, the nitro group is a primary site for electron capture due to its high electron affinity.

Electron capture dissociation (ECD) is a related technique that has proven to be a powerful tool in the structural analysis of biomolecules and can also be applied to other classes of compounds. libretexts.orgnist.gov ECD involves the capture of low-energy electrons by multiply charged positive ions, leading to fragmentation. spectroscopyonline.comnih.gov This process is known to be non-ergodic, meaning that fragmentation can occur before the energy is randomized throughout the molecule, often preserving labile modifications and non-covalent interactions. nist.gov

For 6,12-dinitrochrysene, analysis by techniques involving electron capture would be expected to show fragmentation patterns initiated at the nitro groups, providing valuable information about their position on the chrysene (B1668918) backbone.

Spectroscopic Analysis Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. nih.gov For aromatic compounds like 6,12-dinitrochrysene, the extensive system of conjugated pi (π) electrons results in characteristic absorption bands.

The parent compound, chrysene, exhibits a complex UV-Vis spectrum with multiple absorption maxima (λmax) due to π → π* transitions. spectroscopyonline.com The addition of nitro groups, which are strong chromophores and auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. nih.gov The absorption spectrum of 6,12-dinitrochrysene is therefore expected to extend further into the visible region compared to chrysene. nih.govnih.gov

Table 2: Expected UV-Vis Absorption Characteristics for 6,12-Dinitrochrysene

| Spectral Region | Electronic Transition | Expected Effect of Nitro Groups |

| UV-A (315-400 nm) | π → π | Bathochromic Shift |

| Visible (400-700 nm) | Extended π → π and n → π* | Potential for absorption, leading to color |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopy technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. aip.org The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and structural features. nih.gov

For 6,12-dinitrochrysene, the IR spectrum is expected to show characteristic absorption bands for both the aromatic chrysene backbone and the nitro functional groups. The key vibrational modes to be expected are:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. aip.org

Aromatic C=C stretching: Multiple bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the polycyclic aromatic system. aip.org

Nitro group (-NO₂) stretching: Strong, characteristic absorptions are expected for the asymmetric and symmetric stretching of the N-O bonds. These typically appear in the ranges of 1560-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

C-N stretching: This vibration is expected to appear in the spectrum, although it may be coupled with other vibrations.

Out-of-plane C-H bending: These bands, appearing in the 900-650 cm⁻¹ region, are indicative of the substitution pattern on the aromatic rings.

While a specific, peer-reviewed IR spectrum for 6,12-dinitrochrysene is not widely published, the NIST WebBook provides an IR spectrum for the parent compound, chrysene, which shows the characteristic aromatic absorptions. nist.govnist.gov The presence of the nitro groups in 6,12-dinitrochrysene would add the prominent -NO₂ stretching bands to this spectrum.

Table 3: Expected Characteristic Infrared Absorption Bands for 6,12-Dinitrochrysene

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1560 - 1500 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1300 | Symmetric NO₂ Stretch | Strong |

| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. mdpi.com It measures the inelastic scattering of monochromatic light, usually from a laser source. semanticscholar.org The resulting Raman shifts correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it well-suited for the analysis of aqueous samples. aip.org

For 6,12-dinitrochrysene, the Raman spectrum would also be expected to show bands corresponding to the vibrations of the aromatic system and the nitro groups. The symmetric stretching vibration of the nitro group typically gives rise to a very strong and characteristic Raman band, making it a useful diagnostic tool for nitroaromatic compounds. semanticscholar.orgaip.org The aromatic ring vibrations also produce distinct Raman signals.

Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the molecule, can be used to selectively enhance the Raman signals of the chromophoric parts of the molecule. aip.orgaip.orgnsf.gov For 6,12-dinitrochrysene, excitation in the UV or visible region corresponding to its π → π* transitions would be expected to significantly enhance the Raman bands associated with the dinitrated chrysene system.

Table 4: Expected Prominent Raman Shifts for 6,12-Dinitrochrysene

| Raman Shift Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~1600 | Aromatic C=C Ring Stretch | Strong |

| ~1350 | Symmetric NO₂ Stretch | Very Strong |

| ~1000 | Aromatic Ring Breathing | Medium |

Advanced Spectroscopic Techniques for Molecular Fingerprinting

The unique molecular structure of a compound gives rise to a characteristic spectral "fingerprint." Advanced spectroscopic techniques aim to capture these fingerprints with high specificity and sensitivity, which is particularly important for differentiating between isomers of nitro-PAHs.

The combination of chromatographic separation with spectroscopic detection, such as GC-MS or LC-MS, is a cornerstone of molecular fingerprinting. aaqr.org These hyphenated techniques provide two-dimensional data (e.g., retention time and mass spectrum) that greatly enhances the confidence of identification.

Furthermore, techniques like laser-excited fluorescence spectrometry can be used for rapid screening and fingerprinting of PAHs and their derivatives in environmental samples. nih.gov The unique excitation-emission matrices of these compounds can serve as a distinctive fingerprint. The development of these advanced analytical workflows is crucial for the comprehensive characterization of complex environmental contaminants like 6,12-dinitrochrysene.

Theoretical and Computational Investigations of 6,12 Dinitrochrysene Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules like 6,12-Dinitrochrysene. These methods allow for the precise determination of molecular geometry and the prediction of various chemical properties.

Calculation of Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical electronic descriptors that provide insights into a molecule's chemical reactivity, electronic transitions, and charge transfer characteristics researchgate.netchalcogen.ronih.govnih.govresearchgate.netimist.machemrxiv.org. The HOMO represents the outermost orbital containing electrons, indicating the molecule's tendency to donate electrons, while the LUMO represents the lowest energy orbital that can accept electrons, signifying its electron-accepting capabilities researchgate.netchalcogen.ronih.govnih.govresearchgate.netimist.machemrxiv.org. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity and lower excitation energy chalcogen.ronih.govresearchgate.netimist.ma. For instance, a narrow HOMO-LUMO gap suggests that less energy is required to excite the molecule to a higher electronic state, potentially influencing its photochemical or electronic behavior chalcogen.ronih.govresearchgate.netimist.ma. These calculations are typically performed using DFT methods, often in conjunction with Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties mdpi.comresearchgate.netimist.machemrxiv.org.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) nepjol.infomdpi.comnih.govnih.govmdpi.comnumberanalytics.comuni-muenchen.dechemrxiv.org. By mapping MEP values onto the molecular surface, researchers can identify potential sites for electrophilic or nucleophilic attack, which is crucial for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding nepjol.infomdpi.commdpi.comnumberanalytics.comuni-muenchen.dechemrxiv.org. Regions of negative potential, typically depicted in red, indicate areas with high electron density (e.g., lone pairs or pi-electron systems), while regions of positive potential, often shown in blue, correspond to areas with lower electron density or positive partial charges nepjol.infonih.govnumberanalytics.comuni-muenchen.dechemrxiv.org. This analysis is invaluable for predicting how a molecule will interact with its environment and other chemical species nepjol.infomdpi.commdpi.comnumberanalytics.comuni-muenchen.dechemrxiv.org.

Advanced Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, allowing researchers to study how molecules move and interact over time. Molecular Dynamics (MD) simulations, in particular, are computational methods that track the trajectories of atoms and molecules by integrating Newton's laws of motion, providing insights into conformational changes, flexibility, and interactions within a system nih.govresearchgate.netutep.edunih.gov. These simulations are essential for understanding complex processes such as protein folding, ligand binding, and the behavior of molecules in condensed phases nih.govresearchgate.netutep.edunih.gov. By employing force fields that describe interatomic forces, MD can reveal the dynamic evolution of a molecular system, offering a detailed atomic-level view of its behavior researchgate.netutep.edunih.gov. Advanced modeling techniques can also be used to explore potential energy surfaces, identify stable conformations, and study reaction pathways that involve significant structural rearrangements nih.govutep.edunih.govfrontiersin.org.

Computational Prediction of Environmental Transformation Pathways

Computational methods play a significant role in predicting how chemical compounds transform in the environment. These approaches can simulate degradation processes, identify potential transformation products, and elucidate reaction mechanisms under various environmental conditions nih.gov. By utilizing databases of known reaction pathways and applying cheminformatics principles, tools like the US EPA's Chemical Transformation Simulator (CTS) can predict viable transformation pathways based on a molecule's functional groups and specified reaction conditions, such as hydrolysis or reduction nih.gov. These predictions help in assessing the environmental fate and persistence of chemical substances, contributing to a better understanding of their ecological impact nih.gov. For nitro-aromatic compounds, computational studies can explore pathways such as reduction of nitro groups or reactions involving the aromatic system, which are relevant to their environmental behavior nrel.gov.

Future Research Directions and Emerging Methodologies for 6,12 Dinitrochrysene

Development of Novel Synthetic Approaches for Specific Isomers or Functionalized Derivatives

Future research should focus on developing more efficient and selective synthetic routes for 6,12-Dinitrochrysene and its functionalized derivatives. This includes exploring greener chemistry approaches and methods that allow for precise control over isomer formation and the introduction of specific functional groups. Such advancements are critical for producing pure reference standards and for synthesizing novel compounds with tailored properties for further research, including potential therapeutic applications encyclopedia.pubnih.govnih.govgoogle.com.

Comprehensive Studies on Long-Term Environmental Persistence and Remediation Strategies

In-depth studies are needed to comprehensively understand the long-term persistence of 6,12-Dinitrochrysene in various environmental matrices (soil, water, sediment) under different conditions. This includes investigating its degradation rates, transformation products, and potential for bioaccumulation and biomagnification. Concurrently, research into effective remediation strategies is vital. This could involve exploring advanced bioremediation techniques utilizing specific microbial consortia or enzymes, phytoremediation enhanced by biostimulants, and chemical remediation methods such as using zero-valent iron or microwave irradiation nih.govnih.govresearchgate.netresearchgate.net.

Advancements in Ultrasensitive and Selective Detection Platforms in Complex Matrices

The development of even more ultrasensitive and selective analytical platforms is crucial for accurately detecting and quantifying 6,12-Dinitrochrysene and other nitro-PAHs at trace levels in complex environmental samples. Emerging technologies, such as improved GC-MS/MS and HPLC-MS/MS systems, advanced sensor technologies, and novel ionization techniques for mass spectrometry, hold promise for achieving lower detection limits and higher specificity, thereby improving environmental monitoring and risk assessment gcms.cztandfonline.comjeol.commdpi.comnih.govresearchgate.net.

Integration of Multiscale Computational Modeling with Experimental Data for Predictive Analysis

Integrating multiscale computational modeling (e.g., quantum chemistry, molecular dynamics, environmental fate models) with experimental data will enable more accurate prediction of 6,12-Dinitrochrysene's behavior in the environment. This includes modeling its formation pathways, atmospheric transport, partitioning, degradation kinetics, and potential ecotoxicological impacts. Such integrated approaches can guide targeted experimental studies and inform environmental risk assessments and management strategies acs.org.

Research on Environmental Transformations and their Implications for Chemical Speciation

Further research is required to elucidate the various environmental transformation pathways of 6,12-Dinitrochrysene and its resulting chemical species. Understanding how these transformations affect its toxicity, mobility, and bioavailability is critical. Investigating the formation of transformation products and their environmental implications will provide a more complete picture of the compound's lifecycle and impact, aiding in the development of effective monitoring and remediation protocols.

Compound Name List:

6,12-Dinitrochrysene

6-Nitrochrysene

6,12-Diaminochrysene

Nitro-PAHs (general class)

PAHs (general class)

Q & A

Q. What are the established methods for synthesizing and characterizing 6,12-Dinitrochrysene?

Q. How is the biological activity of 6,12-Dinitrochrysene assessed in preliminary studies?

- Methodological Answer : Initial in vitro screening against cancer cell lines (e.g., HT-29 colon cancer cells) involves dose-response assays (e.g., IC50 determination). In vivo efficacy is tested using murine models, where tumor volume inhibition is measured over time (e.g., 50% reduction at day 20 post-treatment) . Controls include untreated groups and vehicle-only cohorts to isolate compound-specific effects.

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing in vivo studies of 6,12-Dinitrochrysene derivatives?

- Methodological Answer :

- Dosing Regimens : Test multiple doses (e.g., 10–50 mg/kg) to establish therapeutic windows.

- Endpoint Selection : Use tumor volume, histopathology, and biomarkers (e.g., apoptosis markers) to assess efficacy .

- Variable Control : Standardize animal models (e.g., age, genetic background) and environmental conditions (e.g., diet, housing) .

- Data Validation : Include triplicate measurements and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. How can researchers resolve contradictions in solubility data and bioactivity outcomes for 6,12-Dinitrochrysene?

- Methodological Answer : Contradictions may arise from solvent interactions (e.g., poor solubility in ethanol vs. benzene ) affecting compound bioavailability. Strategies include:

- Solubility Enhancement : Use co-solvents (e.g., DMSO) or nanoformulations.

- In Silico Modeling : Predict solubility-bioactivity relationships via molecular dynamics simulations.

- Dose-Adjusted Assays : Normalize activity metrics to dissolved compound concentration rather than nominal dose .

Q. What mechanistic approaches are used to study the anticancer activity of 6,12-Dinitrochrysene derivatives?

- Methodological Answer :

- Pathway Analysis : Use RNA sequencing or proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Target Identification : Employ pull-down assays or CRISPR screens to pinpoint molecular targets.

- Metabolite Profiling : Track derivative stability and metabolite formation in plasma/tissue samples using LC-MS .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on 6,12-Dinitrochrysene?

- Application Example :

- Novelty : Focus on understudied derivatives (e.g., 6,12-diaminochrysene hydrochloride ).

- Ethical Compliance : Ensure animal studies adhere to institutional review protocols .

- Relevance : Align with gaps in polycyclic aromatic hydrocarbon (PAH) therapeutics .

Data Analysis and Reproducibility

Q. What strategies ensure robust data interpretation in studies involving 6,12-Dinitrochrysene?

- Methodological Answer :

- Error Mitigation : Report uncertainties in synthesis yields and bioactivity measurements (e.g., ±5% for tumor volume ).

- Peer Validation : Share raw data (e.g., NMR spectra, tumor growth curves) via open-access repositories .

- Reproducibility Protocols : Detail solvent purity, instrument calibration, and statistical methods in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.